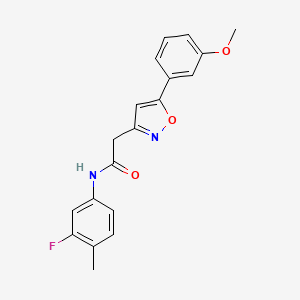

N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives through amidation reactions. For instance, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized using EDC and HOBt in acetonitrile solvent at room temperature conditions . This suggests that similar conditions could potentially be applied to synthesize the compound of interest, with the appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as 1H NMR, IR, and MS, as well as by determining melting points . These methods would likely be applicable to the compound "N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide" to confirm its structure and purity.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the exact compound . However, the antiviral activities of related 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides against human influenza A virus were assessed, indicating that such compounds can participate in biological interactions, possibly through hydrogen bonding or other intermolecular forces .

Physical and Chemical Properties Analysis

The physical properties such as melting points are determined for the synthesized compounds . The chemical properties, including antiviral activities, are evaluated in vitro, which suggests that the compound of interest may also exhibit biological activities that could be assessed using similar methods . The presence of substituents like fluorine and methoxy groups can influence the physical and chemical properties, such as solubility, reactivity, and biological activity.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study reported the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which exhibited significant anti-inflammatory activity. This indicates the potential for similar compounds, such as N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, to be used in anti-inflammatory applications (Sunder & Maleraju, 2013).

Antitumor Activities

- Isoxazole compounds, including N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, have been synthesized and shown to exhibit better anti-tumor activities. This suggests the potential use of this compound in cancer research or as a therapeutic agent (Hao-fei, 2011).

Antimicrobial Activity

- Research on isoxazole derivatives, such as 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one, showed that these compounds had antibacterial and antifungal activities, specifically against gram-positive bacteria like Staphylococcus aureus. This indicates that compounds like this compound may also have antimicrobial properties (Banpurkar, Wazalwar & Perdih, 2018).

Radioligand Imaging

- A study on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a potent radioligand for peripheral benzodiazepine receptors, indicates the potential for similar compounds, like this compound, in imaging and diagnostic applications (Zhang et al., 2003).

Potential in Photovoltaic Efficiency

- Benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, have been studied for their photochemical and thermochemical properties, indicating their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). This suggests that this compound might also be explored for similar applications in renewable energy (Mary et al., 2020).

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-12-6-7-14(9-17(12)20)21-19(23)11-15-10-18(25-22-15)13-4-3-5-16(8-13)24-2/h3-10H,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUODZFNVQSUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)